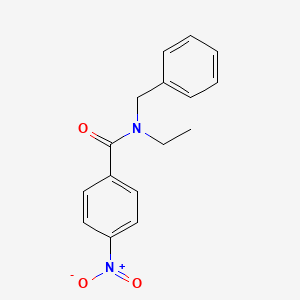

N-benzyl-N-ethyl-4-nitrobenzamide

Description

N-Benzyl-N-ethyl-4-nitrobenzamide is a disubstituted benzamide derivative characterized by a nitro group at the para position of the benzoyl moiety and N-benzyl and N-ethyl substituents on the amide nitrogen. Commercial availability of this compound has been noted, though it is currently listed as discontinued .

Properties

IUPAC Name |

N-benzyl-N-ethyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-2-17(12-13-6-4-3-5-7-13)16(19)14-8-10-15(11-9-14)18(20)21/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXUHJACDKHYRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-4-nitrobenzamide typically involves the following steps:

Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position, forming 4-nitrobenzamide.

Alkylation: The 4-nitrobenzamide is then subjected to alkylation with benzyl chloride and ethylamine under basic conditions to introduce the benzyl and ethyl groups, respectively.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Nitration: Using large reactors for the nitration step to ensure uniformity and efficiency.

Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

Reduction: N-benzyl-N-ethyl-4-nitrobenzamide can undergo reduction reactions to convert the nitro group to an amino group, forming N-benzyl-N-ethyl-4-aminobenzamide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

Reduction Product: N-benzyl-N-ethyl-4-aminobenzamide.

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-N-ethyl-4-nitrobenzamide has shown promise in several areas of medicinal chemistry:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, specific derivatives have been found to inhibit cell proliferation while sparing normal cells, making them potential candidates for anticancer drug development.

- Antimicrobial Properties : The compound and its derivatives have been evaluated for their antimicrobial activity against a range of bacterial and fungal strains. Studies suggest that they may inhibit bacterial cell wall synthesis or interfere with essential metabolic pathways, highlighting their potential as antimicrobial agents .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This mechanism could be beneficial in treating inflammatory diseases such as arthritis .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives are being studied for their potential as ligands in coordination chemistry and as precursors to pharmaceuticals .

Case Studies

Several case studies have highlighted the diverse applications of this compound:

- Stress-Induced Corticosteroid Synthesis Inhibition : A study demonstrated that a derivative inhibited dbcAMP-induced corticosteroid synthesis in adrenal cortical cells without affecting basal steroid levels, suggesting potential applications in managing stress-related disorders.

- Neuroprotective Properties : Investigations into related compounds have shown neuroprotective effects, particularly in reducing neurotoxicity associated with excessive corticosteroid production. This suggests broader implications for mental health treatments .

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of N-benzyl-N-ethyl-4-nitrobenzamide and its analogs:

Physicochemical and Spectroscopic Properties

- Solubility : Bulky substituents (e.g., dicyclohexyl in ) reduce solubility in polar solvents compared to smaller groups (e.g., ethyl or benzyl in ).

- UV/Vis Absorption : Nitrobenzamides exhibit strong absorption in the UV range (~300–400 nm) due to the nitro group’s π→π* transitions, as seen in N-(3-chlorophenethyl)-4-nitrobenzamide .

- Mass Spectrometry: Fragmentation patterns in ESI-MS/MS (e.g., loss of NO₂ or benzyl groups) are consistent across analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide .

Challenges and Limitations

Biological Activity

N-benzyl-N-ethyl-4-nitrobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a benzamide backbone, with the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 256.26 g/mol

The presence of the nitro group enhances the compound's reactivity, while the benzyl and ethyl groups contribute to its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction within biological systems. This process generates reactive intermediates that can interact with cellular components, potentially leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways.

The lipophilicity imparted by the benzyl and ethyl groups enhances its ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.

Biological Activity and Research Findings

Research indicates that this compound exhibits significant biological activity, including potential antimicrobial and anticancer properties. Below are key findings from various studies:

Anticancer Activity

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound shows moderate cytotoxicity against various cancer cell lines. For instance, it has been observed to have an IC value of approximately 21.8 µM against breast cancer cells .

- Mechanistic Insights : The compound's mechanism of action in cancer cells may involve the induction of apoptosis through the generation of reactive oxygen species (ROS) following its metabolic conversion.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies indicate that it can disrupt bacterial cell membranes due to its lipophilic nature, leading to increased permeability and eventual cell death .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC = 21.8 µM | |

| Antimicrobial | Disruption of cell membranes | |

| Enzyme Inhibition | Potential inhibition noted |

Case Study: Antitumor Activity

In a study examining the antitumor efficacy of this compound, researchers found that formulations containing this compound exhibited enhanced cytotoxic effects when delivered via nanocarriers. The encapsulation in lipid nanoparticles improved bioavailability and targeted delivery to tumor sites, suggesting a promising avenue for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.